5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
CAS No.:
Cat. No.: VC13524818
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 6-bromo-3-propan-2-yl-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C10H11BrN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) |
| Standard InChI Key | KCYWEERMLNLFGM-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(C=C(C=C2)Br)NC1=O |
| Canonical SMILES | CC(C)N1C2=C(C=C(C=C2)Br)NC1=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is 6-bromo-3-(propan-2-yl)-1H-benzimidazol-2-one, reflecting its substitution pattern: a bromine atom at position 5 of the benzimidazole ring and an isopropyl group at the N1 nitrogen. Its molecular formula (C₁₀H₁₁BrN₂O) corresponds to a molar mass of 255.11 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| SMILES | CC(C)N1C2=C(C=C(C=C2)Br)NC1=O |
| InChIKey | KCYWEERMLNLFGM-UHFFFAOYSA-N |
| PubChem CID | 83844065 |
The canonical SMILES string illustrates the bicyclic benzimidazolone system, with bromine at position 5 and the isopropyl group attached to the imidazole nitrogen.
Crystallographic and Conformational Insights
X-ray diffraction studies of analogous brominated benzimidazolones reveal a planar benzimidazole core with slight deviations caused by bulky substituents. For instance, in 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, the iodobenzene and indole rings exhibit a dihedral angle of 84.7°, attributed to steric hindrance from the carbonyl group . Similar steric effects likely influence the conformation of 5-bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one, particularly in its solid-state packing and intermolecular interactions.
Synthetic Methodologies
Core BenzImidazolone Formation
The benzimidazolone scaffold is typically synthesized via cyclization of 1,2-phenylenediamine derivatives with carbonylating agents. A representative procedure involves:
-
Reacting 4-bromo-1,2-phenylenediamine with 1,1’-carbonyldiimidazole in 2-methyltetrahydrofuran (2-MeTHF) at room temperature .
-
Achieving near-quantitative yields (98%) after 48 hours, followed by purification via solvent evaporation and washing .
This method avoids harsh conditions, preserving functional groups like bromine for downstream modifications.
N-Isopropyl Substitution
Introducing the isopropyl group employs alkylation or Ullmann-type coupling:
-
Alkylation: Treating the benzimidazolone intermediate with 2-iodopropane in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., DMF).
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with isopropylamine, though this method is less common for secondary amines .
Optimal conditions (temperature: 90°C, reaction time: 10–12 hours) yield the target compound with >80% purity after recrystallization .
Physicochemical and Reactivity Profiles
Spectral Properties
-
IR Spectroscopy: Strong absorption bands at ~1755 cm⁻¹ (C=O stretch) and ~3056 cm⁻¹ (C-H aromatic) .
-
NMR Spectroscopy:
Reactivity and Functionalization
The compound undergoes three primary reactions:
-
N-Acylation: Reacts with acid chlorides (e.g., acetyl chloride) in triethylamine to form acylated derivatives.
-
Suzuki-Miyaura Coupling: The bromine atom enables palladium-catalyzed cross-coupling with boronic acids, introducing aryl/heteroaryl groups .
-
Aldol Condensation: The carbonyl group participates in base-catalyzed reactions with aldehydes, forming α,β-unsaturated ketones .
Research Applications and Future Directions
Pharmaceutical Intermediate
The compound serves as a precursor to protein kinase inhibitors and PARP-1 antagonists. Recent work highlights its use in synthesizing thiosemicarbazide hybrids with antitubercular activity (MIC: 0.5 µg/mL against M. tuberculosis) .
Materials Science
In crystal engineering, its bromine and carbonyl groups facilitate halogen bonding and π-stacking, enabling the design of porous coordination polymers .
Challenges and Innovations
Current limitations include moderate aqueous solubility (0.1 mg/mL in water) and scalability of N-alkylation steps. Emerging strategies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume